molecular formula C14H15NO3 B4193571 3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one

3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one

Cat. No. B4193571
M. Wt: 245.27 g/mol
InChI Key: BXNQCLJYOVTQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways and enzymes in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of fungal cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one in lab experiments is its potential therapeutic applications. However, one limitation is the complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one. One direction is to further investigate its mechanism of action and identify potential molecular targets. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound for treating various diseases and conditions.

Scientific Research Applications

3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-fungal properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

spiro[1H-indole-3,2'-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-14(9-5-1-2-6-10(9)15-13)17-11-7-3-4-8-12(11)18-14/h1-2,5-6,11-12H,3-4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNQCLJYOVTQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)OC3(O2)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one
Reactant of Route 2
3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one
Reactant of Route 3
3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one
Reactant of Route 4
3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one
Reactant of Route 5
3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one
Reactant of Route 6
3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one

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